molecular formula C8H6FIO2 B6253962 3-fluoro-4-iodo-2-methoxybenzaldehyde CAS No. 943831-00-3

3-fluoro-4-iodo-2-methoxybenzaldehyde

Cat. No. B6253962
CAS RN: 943831-00-3
M. Wt: 280
InChI Key:
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Description

3-fluoro-4-iodo-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6FIO2 . It is a derivative of benzaldehyde, which is an aromatic aldehyde . The compound is a useful reagent in the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of 3-fluoro-4-iodo-2-methoxybenzaldehyde consists of a benzene ring substituted with a fluoro group, an iodo group, a methoxy group, and an aldehyde group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

3-fluoro-4-iodo-2-methoxybenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde group and the halogen atoms. For instance, it can be used as a reagent in the synthesis of resveratrol derivatives, which are potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Physical And Chemical Properties Analysis

3-fluoro-4-iodo-2-methoxybenzaldehyde is a white to light yellow low melting crystalline mass . It has a melting point of 34-35 °C and a boiling point of 129-132°C at 11mm . The compound has a density of 1.192±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes, including compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde), is a critical area in the perfumery, pharmaceutical, and food flavoring industries. Tan Ju and Liao Xin (2003) detailed various synthesis methods and proposed more practical and promising approaches for these compounds (Tan Ju & Liao Xin, 2003).

Catalytic Oxidation of Lignins into Aromatic Aldehydes

V. Tarabanko and N. Tarabanko (2017) reviewed the catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde. This research is significant for understanding the transformation of lignins into valuable chemical compounds (V. Tarabanko & N. Tarabanko, 2017).

Fluorinated Liquid Crystals – Properties and Applications

M. Hird (2007) discussed the unique properties and applications of fluorinated liquid crystals. The research highlights the influence of the fluoro substituent on the properties of organic compounds, which can be crucial for understanding the behavior of compounds like 3-fluoro-4-iodo-2-methoxybenzaldehyde in various applications (M. Hird, 2007).

Biomedical and Pharmacological Research

Isoxazolone Derivatives and Medicinal Properties

Rima Laroum et al. (2019) discussed the synthesis and antioxidant evaluation of isoxazolone derivatives, highlighting their significant biological and medicinal properties. Such insights can be relevant for understanding the biological activities of compounds structurally related to 3-fluoro-4-iodo-2-methoxybenzaldehyde (Rima Laroum et al., 2019).

Fluoroalkylation Reactions in Aqueous Media

Hai‐Xia Song et al. (2018) reviewed the progress of aqueous fluoroalkylation, emphasizing the importance of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials. This research provides a comprehensive overview of fluoroalkylation methods, which can be instrumental in understanding the chemical behavior of fluorinated compounds like 3-fluoro-4-iodo-2-methoxybenzaldehyde (Hai‐Xia Song et al., 2018).

Safety and Hazards

3-fluoro-4-iodo-2-methoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Fluoro-4-iodo-2-methoxybenzaldehyde is a useful reagent in the synthesis of resveratrol derivatives . These derivatives are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases . LSD1 is an enzyme that removes methyl groups from lysine residues in histones, which can influence gene expression.

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . The compound may interact with its targets, such as LSD1, through similar mechanisms, leading to changes in the targets’ activity.

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily through its inhibition of LSD1. By inhibiting LSD1, it can alter the methylation status of histones, thereby affecting the transcription of certain genes . This can lead to downstream effects such as the suppression of cancer cell proliferation or the induction of cell death in cancer cells.

Result of Action

The primary result of the action of 3-fluoro-4-iodo-2-methoxybenzaldehyde is the inhibition of LSD1, leading to changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes affected. In the context of cancer treatment, the desired effect would be the suppression of cancer cell growth or the induction of cancer cell death.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-iodo-2-methoxybenzaldehyde involves the introduction of a fluoro group, an iodo group, and a methoxy group onto a benzaldehyde ring.", "Starting Materials": [ "4-bromo-3-fluorotoluene", "iodine", "sodium hydroxide", "methanol", "acetic acid", "copper(I) iodide", "N,N-dimethylformamide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "anhydrous magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Bromination of 4-bromo-3-fluorotoluene with iodine and sodium hydroxide to form 3-fluoro-4-bromotoluene", "Methylation of 3-fluoro-4-bromotoluene with methanol and acetic acid in the presence of copper(I) iodide and N,N-dimethylformamide to form 3-fluoro-4-bromo-2-methoxytoluene", "Iodination of 3-fluoro-4-bromo-2-methoxytoluene with iodine and sodium hydroxide to form 3-fluoro-4-iodo-2-methoxytoluene", "Reduction of 3-fluoro-4-iodo-2-methoxytoluene with sodium borohydride in the presence of hydrochloric acid to form 3-fluoro-4-iodo-2-methoxybenzaldehyde", "Purification of 3-fluoro-4-iodo-2-methoxybenzaldehyde by washing with water, drying with sodium sulfate, and filtering through sodium bicarbonate, magnesium sulfate, and anhydrous magnesium sulfate" ] }

CAS RN

943831-00-3

Product Name

3-fluoro-4-iodo-2-methoxybenzaldehyde

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

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